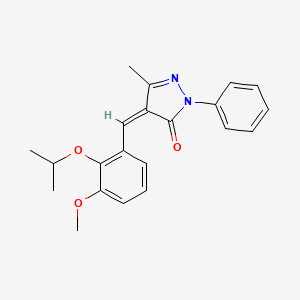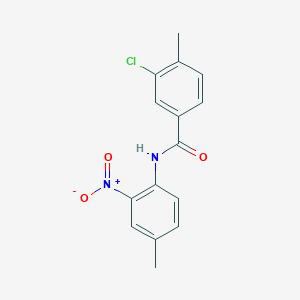
3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide
描述
3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide, also known as CMNB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 342.76 g/mol. CMNB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide as a fluorescent probe for NO detection involves the reaction between this compound and NO to form a fluorescent product. The reaction is based on the reduction of the nitro group in this compound by NO, which leads to the formation of a highly fluorescent compound. The mechanism of action of this compound as a photosensitizer for PDT involves the absorption of light by this compound, which leads to the formation of singlet oxygen that can react with cellular components and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on its application. As a fluorescent probe for NO detection, this compound has been shown to be highly selective and sensitive for NO detection in living cells. This compound has also been shown to have low cytotoxicity and can be used for long-term monitoring of NO in living cells. As a photosensitizer for PDT, this compound has been shown to induce cell death in cancer cells through the production of ROS. This compound has also been shown to have low dark toxicity, which makes it a promising candidate for PDT.
实验室实验的优点和局限性
3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its high selectivity and sensitivity for NO detection in living cells. This compound can also be used for long-term monitoring of NO in living cells without affecting cell viability. Another advantage of this compound is its high singlet oxygen quantum yield, which makes it a promising candidate for PDT. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can affect its application in biological systems. This compound also has a limited absorption wavelength range, which can limit its application in some biological systems.
未来方向
There are several future directions for the application of 3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide in scientific research. One of the future directions is the development of new synthesis methods for this compound that can improve its solubility and absorption wavelength range. Another future direction is the application of this compound in the detection of other reactive oxygen species (ROS) besides NO. This compound can also be modified to target specific cellular components to improve its selectivity and sensitivity for different biological systems. Furthermore, the application of this compound in combination with other photosensitizers can improve its efficiency in PDT.
科学研究应用
3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in living cells. NO is an important signaling molecule involved in various physiological processes, and its detection is crucial for understanding its role in different biological systems. This compound has also been used as a photosensitizer for photodynamic therapy (PDT) of cancer cells. PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to produce reactive oxygen species (ROS) that can kill cancer cells. This compound has shown promising results as a photosensitizer due to its high singlet oxygen quantum yield and low dark toxicity.
属性
IUPAC Name |
3-chloro-4-methyl-N-(4-methyl-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-6-13(14(7-9)18(20)21)17-15(19)11-5-4-10(2)12(16)8-11/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMQZYUHRJASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



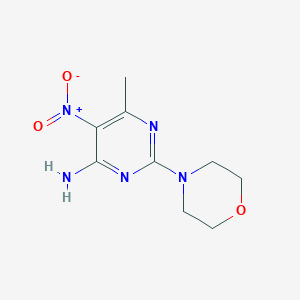
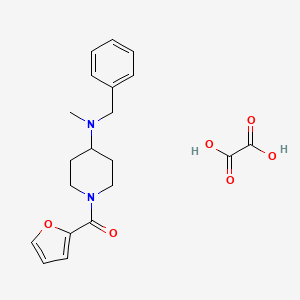
![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3970694.png)
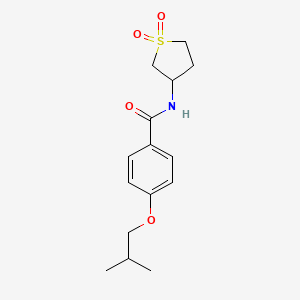
![4-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B3970704.png)
![methyl 1-[(4-methoxyphenyl)acetyl]-1H-indole-3-carboxylate](/img/structure/B3970709.png)
![3-(2-fluorophenyl)-N-[(3-methyl-2-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B3970716.png)

![1-[1-(3-phenoxybenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3970723.png)
![N-(3-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B3970736.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B3970739.png)
![methyl 3-[(anilinocarbonyl)amino]-4-methylbenzoate](/img/structure/B3970742.png)
![(1S*,6R*)-9-[(4-ethylphenoxy)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3970759.png)
